![molecular formula C17H13N5O4 B233340 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a redox-active dye that has been extensively studied due to its unique properties and potential therapeutic benefits.
作用机制
Methylene blue acts as a redox-active molecule, which means it can accept or donate electrons. It can also act as a photosensitizer, which means it can produce reactive oxygen species when exposed to light. In the body, 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue can cross the blood-brain barrier and accumulate in the brain, where it can inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer's disease. It can also inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters, leading to increased levels of dopamine and serotonin.
Biochemical and Physiological Effects:
Methylene blue has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It can also improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Methylene blue has several advantages for lab experiments, including its low cost, availability, and stability. It can also be easily synthesized and purified. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other experimental assays. Therefore, it is important to carefully control the dose and concentration of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue used in experiments.
未来方向
There are several future directions for research on 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione blue, including its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It may also have potential applications in cancer therapy, as a photosensitizer in photodynamic therapy, and as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound blue, as well as its interactions with other drugs and experimental assays.
合成方法
Methylene blue can be synthesized through several methods, including the reduction of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione azure, the oxidation of dimethylparaphenylene diamine, and the oxidation of N,N-dimethylaniline. The most common method involves the oxidation of N,N-dimethylaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc dust to reduce the resulting diazonium salt.
科学研究应用
Methylene blue has been used in various scientific research applications, including as a staining agent in histology and microscopy, a redox indicator in chemical analysis, and a photosensitizer in photodynamic therapy. It has also been studied for its potential therapeutic benefits in several medical conditions, including Alzheimer's disease, Parkinson's disease, and sepsis.
属性
分子式 |
C17H13N5O4 |
|---|---|
分子量 |
351.32 g/mol |
IUPAC 名称 |
7-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C17H13N5O4/c1-20-13-12(16(25)21(2)17(20)26)18-7-9(19-13)8-22-14(23)10-5-3-4-6-11(10)15(22)24/h3-7H,8H2,1-2H3 |
InChI 键 |
WGQUELUQRMKKIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)CN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
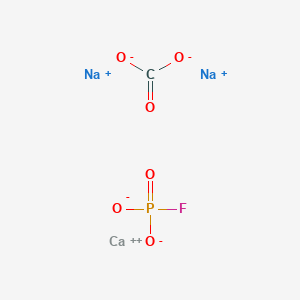
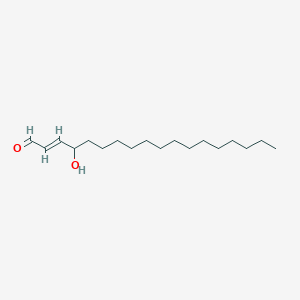
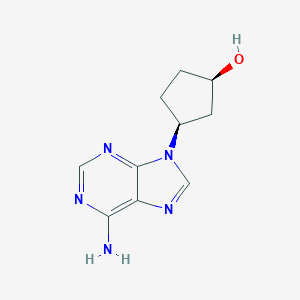
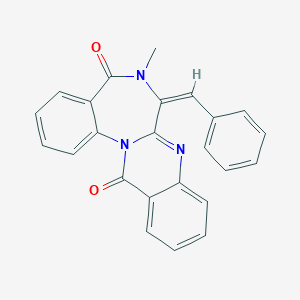
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
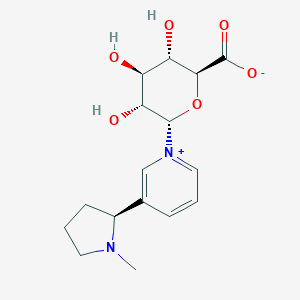
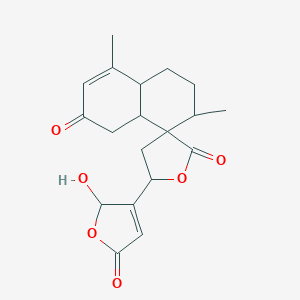

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
